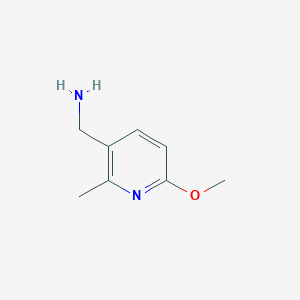
(6-Methoxy-2-methylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Methoxy-2-methylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1143521-89-4 . It has a molecular weight of 152.2 and its IUPAC name is (6-methoxy-2-methyl-3-pyridinyl)methanamine . The compound appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “(6-Methoxy-2-methylpyridin-3-yl)methanamine” is represented by the linear formula C8H12N2O . The InChI code for this compound is 1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 .Physical And Chemical Properties Analysis
“(6-Methoxy-2-methylpyridin-3-yl)methanamine” is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 152.2 and its IUPAC name is (6-methoxy-2-methyl-3-pyridinyl)methanamine . The InChI code for this compound is 1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 .Scientific Research Applications
Osteoporosis Treatment and Prevention :
- A study identified a compound, related to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in treating and preventing osteoporosis. This compound demonstrated significant efficacy in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).
Antimicrobial Properties :
- Another research synthesized derivatives of "(6-Methoxy-2-methylpyridin-3-yl)methanamine" and evaluated their antibacterial and antifungal activities. The results indicated that most compounds exhibited moderate to very good antimicrobial activities (Thomas, Adhikari & Shetty, 2010).
Synthesis of Lycopodium Alkaloids :
- A methoxypyridine, closely related to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", was used in the synthesis of the Lycopodium alkaloid lycoposerramine R. This synthesis highlights the utility of methoxypyridines in complex organic syntheses (Bisai & Sarpong, 2010).
Antidepressant-like Activity :
- Research on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which may include structurally similar compounds to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", found that these compounds could act as "biased agonists" of serotonin 5-HT1A receptors. One of the compounds showed robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Potential as Neuroleptic Agents :
- A study synthesized 6-methoxysalicylamides, structurally similar to "(6-Methoxy-2-methylpyridin-3-yl)methanamine", as potential neuroleptic agents. These compounds showed promise as blockers of dopamine receptors, suggesting their potential in the treatment of psychiatric disorders (de Paulis et al., 1985).
Cancer Therapy :
- Iron(III) complexes of a pyridoxal Schiff base, which could include "(6-Methoxy-2-methylpyridin-3-yl)methanamine", exhibited significant uptake in cancer cells and remarkable photocytotoxicity. This suggests their potential use in targeted cancer therapy (Basu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYGTHIUUUQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-methylpyridin-3-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)

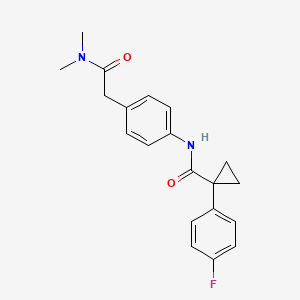
![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2987742.png)
![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)
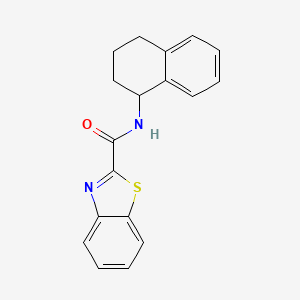
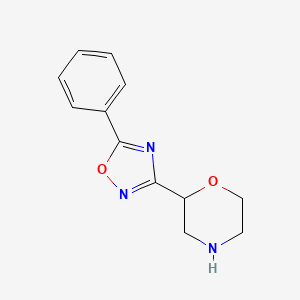
![3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987749.png)
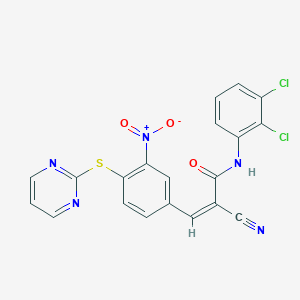
![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)
![8-(2-Methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2987752.png)
![3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride](/img/structure/B2987755.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987757.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide](/img/structure/B2987758.png)